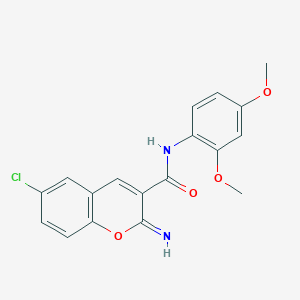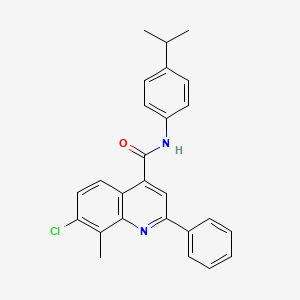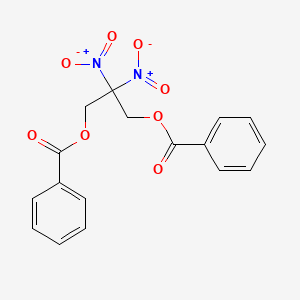
1-(2-chloro-6-fluorobenzoyl)-4-(phenylsulfonyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzoyl)-4-(phenylsulfonyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential use as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are two processes that are involved in the development of various diseases. This compound has also been shown to have a protective effect on the cardiovascular system by reducing the risk of atherosclerosis and myocardial infarction. This compound has also been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-fluorobenzoyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in water, which makes it easy to administer in animal studies. However, this compound also has some limitations for lab experiments. This compound has a short half-life, which makes it difficult to study its long-term effects. This compound also has low bioavailability, which means that it may not be effective in vivo.
Orientations Futures
There are several future directions for the study of 1-(2-chloro-6-fluorobenzoyl)-4-(phenylsulfonyl)piperazine. One direction is to study the long-term effects of this compound on various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the development of new synthesis methods for this compound may improve its bioavailability and therapeutic efficacy. Finally, the development of new analogs of this compound may lead to the discovery of more potent therapeutic agents.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzoyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. Some of the diseases that this compound has been studied for include cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-14-7-4-8-15(19)16(14)17(22)20-9-11-21(12-10-20)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHQLPVKWSGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)


![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)


![isopropyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4682470.png)
![7-bromo-5-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4682475.png)
![7,8-dimethyl-2-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4682502.png)
![4-{3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4682510.png)


![N-[2-(cyclohexylthio)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4682519.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4682524.png)